1,4-Dibromo-2,2-dimethylbutane
Overview
Description
1,4-Dibromo-2,2-dimethylbutane is an organobromine compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first and fourth carbon atoms, and two methyl groups are attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,2-dimethylbutane can be synthesized through several methods. One common method involves the bromination of 2,2-dimethylbutane. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the hydrogen atoms on the butane, leading to the formation of the dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,2-dimethyl-1,3-butadiene.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes such as 2,2-dimethyl-1,3-butadiene.
Reduction: Formation of 2,2-dimethylbutane.
Scientific Research Applications
1,4-Dibromo-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential use in the development of pharmaceuticals, especially in the synthesis of brominated drugs.
Industry: Utilized in the production of flame retardants, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,2-dimethylbutane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a bromide ion.
Comparison with Similar Compounds
1,4-Dibromo-2,2-dimethylbutane can be compared with other similar compounds such as:
1,4-Dibromo-2,3-dimethylbutane: Similar structure but with different positions of the methyl groups, leading to different reactivity and applications.
1,4-Dibromo-2-methylbutane: Lacks one methyl group compared to this compound, resulting in different chemical properties.
1,4-Dibromobutane: A simpler compound without any methyl groups, used in different industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1,4-dibromo-2,2-dimethylbutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLTWESUVICXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543580 | |
Record name | 1,4-Dibromo-2,2-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52750-57-9 | |
Record name | 1,4-Dibromo-2,2-dimethylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52750-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2,2-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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